Technical Monograph: Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
Technical Monograph: Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
Topic: Technical Monograph on Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Scientists, Drug Discovery Researchers
Scaffold Class: 7-Azaindole (Pyrrolo[2,3-d]pyrimidine) Derivatives CAS Registry Number: 1352396-67-8[1][2][3][4]
Executive Summary
Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate represents a high-value pharmacophore intermediate in modern kinase inhibitor discovery. Structurally analogous to the purine core, this 7-azaindole derivative offers a distinct "tri-vector" functionalization profile that allows medicinal chemists to independently modulate potency, solubility, and selectivity.
Unlike the more common 4-chloro isomers used in the synthesis of Tofacitinib-like JAK inhibitors, this 2-chloro-5-carboxylate variant provides a unique entry point for developing bis-heterocyclic compounds. The C2-chlorine serves as an electrophilic handle for nucleophilic aromatic substitution (
Physicochemical Identity & Specifications
| Property | Specification | Notes |
| IUPAC Name | Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | |
| Molecular Formula | ||
| Molecular Weight | 211.60 g/mol | |
| CAS Number | 1352396-67-8 | |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | 214–216 °C (dec.) | Dependent on crystal form/purity |
| Predicted LogP | ~1.38 | Lipinski compliant fragment |
| Solubility | DMSO (>50 mg/mL), DMF; Low in | |
| pKa (Calculated) | ~11.5 (Pyrrole NH) | Acidic proton at N7 |
Synthetic Utility & Reactivity Profile
The strategic value of this compound lies in its orthogonal reactivity . The scaffold presents three distinct sites for chemical elaboration, allowing for "SAR (Structure-Activity Relationship) by Design."
The C2-Chloro "Warhead"
The chlorine atom at the 2-position is activated by the electron-deficient pyrimidine ring. However, it is generally less reactive than a 4-chloro substituent due to the resonance contribution of the pyrrole nitrogen.
-
Primary Reaction: Buchwald-Hartwig Amination or Suzuki-Miyaura Coupling.
-
Secondary Reaction:
with strong nucleophiles (amines, thiols) at elevated temperatures (>100°C) or under acid catalysis.
The C5-Ester "Handle"
The methyl ester at position 5 is strategically placed to interact with the "hinge region" or the "sugar pocket" of kinase enzymes.
-
Transformations: Hydrolysis to carboxylic acid (for salt formation), reduction to alcohol (for solubilizing groups), or conversion to amides.
The N7-Nitrogen "Anchor"
The pyrrole nitrogen (N7) is weakly acidic.
-
Protection: Essential during C2-functionalization to prevent catalyst poisoning or side reactions. Common protecting groups: SEM (2-(Trimethylsilyl)ethoxymethyl), Boc, or Tosyl.
-
Alkylation: Can be alkylated to introduce solubilizing tails, though this often reduces kinase potency if the NH is required for hydrogen bonding (e.g., to the hinge region).
Visualization of Reactivity (Graphviz)
Figure 1: Orthogonal reactivity map of the scaffold, highlighting the three vectors for chemical diversity.
Experimental Protocols
Synthesis of the Core Scaffold
While commercial availability is increasing, in-house synthesis is often required for scale-up. The most robust route involves the condensation of 2,4-dichloro-5-pyrimidinecarbaldehyde with methyl isocyanoacetate .
Reaction Logic: The base-mediated reaction initiates an aldol-type condensation followed by cyclization of the isocyanide onto the C4-chlorine (with displacement), forming the pyrrole ring while retaining the C2-chlorine.
Protocol:
-
Reagents: 2,4-Dichloro-5-pyrimidinecarbaldehyde (1.0 eq), Methyl isocyanoacetate (1.1 eq), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 eq).
-
Solvent: THF or Acetonitrile (Anhydrous).
-
Procedure:
-
Dissolve aldehyde and isocyanoacetate in THF under
. -
Cool to 0°C. Dropwise add DBU over 30 mins.
-
Allow to warm to RT and stir for 4–12 hours.
-
Workup: Quench with dilute HCl (keep pH ~4-5 to avoid hydrolysis). Extract with EtOAc.[5]
-
Purification: Recrystallization from MeOH/Water or Flash Chromatography (Hex/EtOAc).
-
Functionalization Example: Suzuki Coupling at C2
This protocol validates the "Warhead" reactivity, converting the chloro-intermediate into a biaryl kinase inhibitor precursor.
Protocol:
-
Reagents: Core Scaffold (1.0 eq), Aryl Boronic Acid (1.2 eq),
(0.05 eq), (2.5 eq). -
Solvent: 1,4-Dioxane / Water (4:1 ratio).
-
Procedure:
-
Degas solvents with Argon for 15 mins (Critical for Pd cycle).
-
Combine all reagents in a pressure vial.
-
Heat to 90°C for 4 hours.
-
Monitoring: Check LCMS for consumption of starting material (m/z 211).
-
Workup: Filter through Celite, concentrate, and purify via Prep-HPLC.
-
Therapeutic Applications & Mechanism
This scaffold is ubiquitous in the design of ATP-competitive inhibitors targeting:
-
Janus Kinases (JAK1/2/3): The pyrrolo[2,3-d]pyrimidine core mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region (Glu/Leu residues).
-
BTK (Bruton's Tyrosine Kinase): C2-substitution allows access to the hydrophobic pocket adjacent to the gatekeeper residue.
-
MNK1/2: The C5-ester derivatives have shown selectivity in blocking eIF4E phosphorylation, a pathway critical in oncogenesis.
SAR Insight: The C5-carboxylate is often converted to a primary amide or urea to interact with the conserved lysine or aspartate residues in the kinase active site, enhancing potency by 10-100 fold compared to the ester.
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye/Respiratory).
-
Storage: Store at 2–8°C under inert atmosphere (Argon). Moisture sensitive (ester hydrolysis risk).
-
Handling: Use standard PPE. Avoid dust generation.
References
-
Synthesis of Pyrrolopyrimidines: "Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction." Taylor & Francis.
-
Chemical Properties & CAS: "Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate Properties." ChemicalBook.[4]
-
Kinase Inhibitor Design: "Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties." MDPI Molecules.
-
Patent Literature: "Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine." Google Patents CN102633802A.
-
Reactivity Data: "Palladium-Catalyzed Remote C–H Functionalization of 2-Aminopyrimidines." Royal Society of Chemistry.
Sources
- 1. 1352396-67-8|Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate|BLD Pharm [bldpharm.com]
- 2. SY097993,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 1804129-02-9,4-Bromo-2-(hydroxymethyl)-1H-imidazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 2-chloro-7H-Pyrrolo[2,3-d]pyriMidine-5-carboxylic acid Methyl ester | 1352396-67-8 [chemicalbook.com]
- 5. rsc.org [rsc.org]
